Crystallographically Validated Tubulin Binding at 2.3 Å Resolution vs. Absence of Structural Data for Close Analogs
The target compound (PDB ligand X1G) has a fully solved X-ray crystal structure in complex with the T2R-TTL tubulin assembly at 2.3 Å resolution, deposited as PDB 5S60 and designated a Ligand of Interest (LOI) by the authors [1]. In contrast, the closest structural analog N-(1,3-benzodioxol-5-yl)butanamide (CAS 84555-21-5)—which lacks the methylene spacer and features a linear butanamide group—has no deposited tubulin co-crystal structure in the PDB and was not among the 56 fragments validated in the crystallographic screen [2]. The analog N-(1,3-benzodioxol-5-ylmethyl)ethanesulfonamide, while sharing the methylene spacer, was also not part of the tubulin fragment screen and lacks tubulin co-crystallographic data [2]. This means the target compound is uniquely positioned for structure-guided optimization because its binding mode, key residue interactions, and pocket occupancy are experimentally defined, whereas any investigation using the close analogs would require de novo structural determination before rational modification can proceed.
| Evidence Dimension | Availability of tubulin co-crystal structure |
|---|---|
| Target Compound Data | PDB 5S60, 2.3 Å resolution, T2R-TTL complex, ligand X1G, designated Ligand of Interest [1] |
| Comparator Or Baseline | N-(1,3-benzodioxol-5-yl)butanamide: no tubulin co-crystal structure in PDB; N-(1,3-benzodioxol-5-ylmethyl)ethanesulfonamide: no tubulin co-crystal structure in PDB [2] |
| Quantified Difference | Target: 1 validated tubulin co-crystal structure at 2.3 Å; Comparators: 0 tubulin co-crystal structures |
| Conditions | X-ray diffraction, T2R-TTL tubulin complex, fragment screening campaign |
Why This Matters
A solved co-crystal structure eliminates the need for costly and time-consuming de novo crystallographic trials, enabling immediate structure-based optimization; procurement of the target compound thus directly unlocks rational medicinal chemistry efforts that are not feasible with the comparators.
- [1] RCSB PDB. 5S60: Tubulin-Z27695365-complex. doi:10.2210/pdb5s60/pdb. View Source
- [2] Mühlethaler T, Gioia D, Prota AE, Sharpe ME, Cavalli A, Steinmetz MO. Comprehensive Analysis of Binding Sites in Tubulin. Angew. Chem. Int. Ed. 2021, 60(24), 13331–13342. Table S2 and Table S3 list all 56 validated fragments; N-(1,3-benzodioxol-5-yl)butanamide and N-(1,3-benzodioxol-5-ylmethyl)ethanesulfonamide are absent from the validated fragment list. View Source
